N-(4-{[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
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Description
Synthesis Analysis
The synthesis of N-substituted derivatives of acetamide, which include piperazine moieties, involves the coupling of benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control in aqueous media. This process yields a parent compound which is then subjected to substitution at the nitrogen atom with different electrophiles, leading to a series of N-substituted derivatives. These compounds are evaluated for biological activities such as enzyme inhibition, highlighting their potential in scientific research (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques like X-ray crystallography. For instance, the structure of 4-phenyl-piperazine-1-sulfonamide was determined, revealing insights into its crystalline form and intermolecular interactions, which are crucial for understanding the molecular geometry and potential reactivity of similar compounds (Berredjem et al., 2010).
Chemical Reactions and Properties
N-substituted piperazine derivatives have been synthesized, showing various biological activities. These compounds' reactions, including their synthesis and interaction with biological targets, provide valuable information on their chemical properties and potential as biological agents. For example, sulfomethylation of polyazamacrocycles describes the introduction of methanesulfonate groups into macrocyclic structures, offering a route to create derivatives with specific chemical functionalities (van Westrenen & Sherry, 1992).
Safety and Hazards
The safety information available indicates that “N-(4-{[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide” has several hazard statements: H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .
properties
IUPAC Name |
N-[4-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-12(19)15-13-2-4-14(5-3-13)22(20,21)17-8-6-16(7-9-17)10-11-18/h2-5,18H,6-11H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSIDWZVYXDGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide |
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